molecular formula C7H6F2O2 B126357 3,4-Difluoro-2-methoxyphenol CAS No. 158626-90-5

3,4-Difluoro-2-methoxyphenol

Cat. No. B126357
M. Wt: 160.12 g/mol
InChI Key: DRAJNEGYKGRZLU-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methoxyphenol is a chemical compound with the molecular formula C7H6F2O2 . It has a molecular weight of 160.12 .


Synthesis Analysis

The synthesis of phenol derivatives, including 3,4-Difluoro-2-methoxyphenol, has been a subject of research due to their potential as building blocks for bioactive natural products and conducting polymers . Various innovative synthetic methods have been developed over the years .


Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-2-methoxyphenol is defined by its molecular formula C7H6F2O2 . More detailed structural analysis would require specific experimental data or computational modeling.


Physical And Chemical Properties Analysis

3,4-Difluoro-2-methoxyphenol has a molecular weight of 160.12 . More specific physical and chemical properties would require experimental data or computational predictions.

Scientific Research Applications

Application in the Plastics, Adhesives, and Coatings Industry

  • Summary of the Application : m-Aryloxy phenols, including 3,4-Difluoro-2-methoxyphenol, are commonly used in the production of plastics, adhesives, and coatings . They are known to improve these materials’ thermal stability and flame resistance .
  • Methods of Application : While the exact methods of application can vary depending on the specific use case, these compounds are typically incorporated into the materials during the manufacturing process to enhance their properties .
  • Results or Outcomes : The addition of m-Aryloxy phenols to these materials results in improved thermal stability and flame resistance, making them safer and more durable .

Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Summary of the Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
  • Methods of Application : These compounds are typically added to materials to confer these properties. The exact methods of application can vary depending on the specific use case .
  • Results or Outcomes : The addition of m-Aryloxy phenols to materials can enhance their resistance to oxidation, absorption of ultraviolet light, and resistance to combustion .

Application in the Synthesis of Bioactive Natural Products and Conducting Polymers

  • Summary of the Application : m-Aryloxy phenols, including 3,4-Difluoro-2-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
  • Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results or Outcomes : The preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Application in Anti-tumor and Anti-inflammatory Effects

  • Summary of the Application : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Methods of Application : These compounds are typically studied in vitro and in vivo to determine their biological activities .
  • Results or Outcomes : The exact outcomes can vary depending on the specific compound and the biological system being studied .

Application in the Synthesis of Bioactive Natural Products

  • Summary of the Application : m-Aryloxy phenols, including 3,4-Difluoro-2-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products .
  • Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results or Outcomes : The preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Application in the Synthesis of Conducting Polymers

  • Summary of the Application : m-Aryloxy phenols have high potential as building blocks for the synthesis of conducting polymers .
  • Methods of Application : These compounds are typically added to materials to confer these properties. The exact methods of application can vary depending on the specific use case .
  • Results or Outcomes : The addition of m-Aryloxy phenols to materials can enhance their resistance to oxidation, absorption of ultraviolet light, and resistance to combustion .

Future Directions

Phenol derivatives, including 3,4-Difluoro-2-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research will likely continue to explore their synthesis, properties, and potential applications.

properties

IUPAC Name

3,4-difluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAJNEGYKGRZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2-methoxyphenol

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